molecular formula C7H4BCl2F3O2 B6308091 4,5-Dichloro-2-(trifluoromethyl)phenylboronic acid CAS No. 2121511-64-4

4,5-Dichloro-2-(trifluoromethyl)phenylboronic acid

Cat. No. B6308091
CAS RN: 2121511-64-4
M. Wt: 258.82 g/mol
InChI Key: FSSXKLWMZSVERL-UHFFFAOYSA-N
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Description

4,5-Dichloro-2-(trifluoromethyl)phenylboronic acid is a type of organoboron compound . It is a solid substance and is used as a reactant in various chemical reactions .


Synthesis Analysis

The synthesis of 4,5-Dichloro-2-(trifluoromethyl)phenylboronic acid involves various chemical reactions. It has been used in Suzuki-Miyaura cross-coupling reactions , which is a widely applied transition metal catalyzed carbon–carbon bond forming reaction . It has also been used in the synthesis of biologically active molecules .


Chemical Reactions Analysis

4,5-Dichloro-2-(trifluoromethyl)phenylboronic acid participates in various chemical reactions. It has been used in Suzuki-Miyaura cross-coupling reactions . It has also been used in the synthesis of biologically active molecules .


Physical And Chemical Properties Analysis

4,5-Dichloro-2-(trifluoromethyl)phenylboronic acid is a solid substance . It has a molecular weight of 258.82 . It should be stored at a temperature of 2-8°C .

Scientific Research Applications

Scientific Research Applications of 4,5-Dichloro-2-(trifluoromethyl)phenylboronic Acid

Suzuki Cross-Coupling Reactions: This compound is likely used in Suzuki cross-coupling reactions , which are a type of chemical reaction used for creating carbon-carbon bonds between a variety of aryl or vinyl halides and aryl or vinyl boronic acids. This reaction is widely used in the synthesis of complex organic compounds, including pharmaceuticals, agrochemicals, and organic materials .

Synthesis of Multisubstituted Olefins: It may also be involved in the synthesis of multisubstituted olefins , which are compounds with multiple substituents around a double bond. These structures are important in various chemical products due to their reactivity and ability to create complex molecules .

Preparation of Phenylboronic Catechol Esters: Another potential application is the preparation of phenylboronic catechol esters . These esters are useful intermediates in organic synthesis and can be used to determine Lewis acidity, which is a measure of the ability of a compound to accept an electron pair .

Synthesis of Benzopyranone Derivatives: The compound might be used in the synthesis of benzopyranone derivatives . These derivatives are interesting for their potential use as GABAA receptor modulators, which can have implications in developing treatments for various neurological disorders .

Preparation of Fluorinated Aromatic Poly(Ether-Amide)s: Fluorinated aromatic poly(ether-amide)s are polymers with potential applications in high-performance materials due to their thermal stability and resistance to solvents. The subject compound could be involved in their preparation .

Palladium-Catalyzed Direct Arylation Reactions: It may also find use in palladium-catalyzed direct arylation reactions . These reactions are important for forming carbon-carbon bonds without the need for halide leaving groups, which can simplify synthetic routes and reduce waste .

Tandem-Type Pd(II)-Catalyzed Oxidative Heck Reaction: Another application could be in tandem-type Pd(II)-catalyzed oxidative Heck reaction sequences. This process is used to form carbon-nitrogen bonds, which are key linkages in many organic compounds, including pharmaceuticals .

Protodeboronation Reactions: Lastly, this compound might be used in protodeboronation reactions where it could serve as a precursor for other chemical transformations, particularly when high selectivity is required .

Safety and Hazards

4,5-Dichloro-2-(trifluoromethyl)phenylboronic acid is classified as a hazardous substance. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and to use personal protective equipment .

properties

IUPAC Name

[4,5-dichloro-2-(trifluoromethyl)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BCl2F3O2/c9-5-1-3(7(11,12)13)4(8(14)15)2-6(5)10/h1-2,14-15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSSXKLWMZSVERL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1C(F)(F)F)Cl)Cl)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BCl2F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dichloro-2-(trifluoromethyl)phenylboronic acid

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